A Technical Guide to the Chemical Properties and Synthetic Utility of 5-Chloro-N,N-dimethyl-2-nitrobenzamide
A Technical Guide to the Chemical Properties and Synthetic Utility of 5-Chloro-N,N-dimethyl-2-nitrobenzamide
Introduction
5-Chloro-N,N-dimethyl-2-nitrobenzamide is a bespoke chemical entity of significant interest to researchers in the fields of medicinal chemistry and drug development. Its molecular architecture, characterized by a chlorinated and nitrated benzene ring coupled with a tertiary benzamide, offers a versatile scaffold for the synthesis of a variety of more complex molecules. The strategic placement of the chloro, nitro, and dimethylamide functionalities provides multiple avenues for chemical modification, making it a valuable intermediate.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Chloro-N,N-dimethyl-2-nitrobenzamide. It is intended to serve as a practical resource for scientists and researchers, offering not only theoretical insights but also actionable experimental protocols. The information presented herein is curated from a synthesis of patent literature and spectroscopic data from analogous compounds, providing a robust framework for the utilization of this compound in research and development endeavors. The primary documented application of this compound is as a key precursor in the synthesis of anthranilamide-based insecticides, such as chlorantraniliprole.[1]
Physicochemical and Spectroscopic Properties
The empirical and predicted physicochemical properties of 5-Chloro-N,N-dimethyl-2-nitrobenzamide are summarized in the table below. It is important to note that while some data is derived from supplier information, other values are estimated based on the properties of structurally related compounds.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClN₂O₃ | |
| Molecular Weight | 228.63 g/mol | |
| CAS Number | 480451-75-0 | |
| Appearance | Expected to be a crystalline solid | |
| Boiling Point | 399.4°C at 760 mmHg | Guidechem |
| Flash Point | 195.3°C | Guidechem |
| Solubility | Expected to be soluble in polar organic solvents like DMF and DMSO. |
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are critical for the structural elucidation of 5-Chloro-N,N-dimethyl-2-nitrobenzamide. A key feature in the proton NMR will be the presence of two distinct singlets for the N-methyl groups due to hindered rotation around the amide C-N bond.[2] This phenomenon is well-documented for N,N-disubstituted benzamides.
Based on data for N,N-dimethyl-2-nitrobenzamide, the following chemical shifts can be predicted for 5-Chloro-N,N-dimethyl-2-nitrobenzamide in CDCl₃:[3]
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¹H NMR (Predicted):
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Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the range of δ 7.4-7.8 ppm. The proton ortho to the nitro group will be the most deshielded.
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N-Methyl Protons: Two singlets are expected around δ 2.8-3.2 ppm.
-
-
¹³C NMR (Predicted):
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Carbonyl Carbon: The amide carbonyl carbon is expected to resonate around δ 168 ppm.[3]
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group will be significantly downfield.
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N-Methyl Carbons: Two signals are anticipated around δ 35-39 ppm.[3]
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Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions corresponding to the carbonyl and nitro functional groups.
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C=O Stretch (Amide): A strong band is expected in the region of 1640-1660 cm⁻¹.
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N-O Stretch (Nitro): Two strong bands are characteristic of the nitro group: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EIMS) would be expected to show a molecular ion peak (M⁺) at m/z 228, with a characteristic M+2 peak at m/z 230 with approximately one-third the intensity, confirming the presence of a single chlorine atom.
Synthesis and Reactivity
5-Chloro-N,N-dimethyl-2-nitrobenzamide is typically synthesized from its corresponding carboxylic acid, 5-chloro-2-nitrobenzoic acid. The synthesis involves a two-step process: conversion of the carboxylic acid to an acid chloride, followed by amidation with dimethylamine.
Synthetic Workflow
Caption: Synthetic pathway for 5-Chloro-N,N-dimethyl-2-nitrobenzamide.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from standard procedures for the amidation of benzoic acids.
Materials:
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5-Chloro-2-nitrobenzoic acid
-
Oxalyl chloride or Thionyl chloride
-
Dimethylformamide (DMF), catalytic amount
-
Dichloromethane (DCM), anhydrous
-
Dimethylamine (2 M solution in THF or as gas)
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Triethylamine (Et₃N)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation: To a solution of 5-chloro-2-nitrobenzoic acid (1.0 eq) in anhydrous DCM at 0°C, add a catalytic amount of DMF. Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The reaction progress can be monitored by the disappearance of the starting material on TLC.
-
Amidation: In a separate flask, dissolve dimethylamine (1.5 eq) and triethylamine (2.0 eq) in anhydrous DCM and cool to 0°C.
-
Slowly add the crude acid chloride solution from step 1 to the dimethylamine solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Work-up: Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-Chloro-N,N-dimethyl-2-nitrobenzamide.
Chemical Reactivity
The reactivity of 5-Chloro-N,N-dimethyl-2-nitrobenzamide is primarily dictated by the nitro group, which is susceptible to reduction. The aromatic ring can also undergo nucleophilic aromatic substitution, although this is less common.
Reduction of the Nitro Group
The most significant reaction of this compound is the reduction of the 2-nitro group to an amine, yielding 2-amino-5-chloro-N,N-dimethylbenzamide.[1] This transformation is a critical step in the synthesis of various bioactive molecules, including the insecticide chlorantraniliprole.[1]
Caption: Key reaction of 5-Chloro-N,N-dimethyl-2-nitrobenzamide.
Detailed Experimental Protocol: Nitro Reduction
This protocol is based on common methods for the reduction of aromatic nitro compounds.
Materials:
-
5-Chloro-N,N-dimethyl-2-nitrobenzamide
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water
-
Celite
Procedure:
-
To a suspension of 5-Chloro-N,N-dimethyl-2-nitrobenzamide (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Heat the reaction mixture to reflux (approximately 80°C) and stir vigorously for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 2-amino-5-chloro-N,N-dimethylbenzamide.
Applications in Research and Drug Development
As highlighted, 5-Chloro-N,N-dimethyl-2-nitrobenzamide is a pivotal intermediate in the synthesis of anthranilamide insecticides.[1] The resulting 2-amino-5-chloro-N,N-dimethylbenzamide serves as a building block for constructing the core structure of these active compounds. This makes the parent nitro compound a valuable starting material for agrochemical research and development.
Beyond its role in insecticide synthesis, the structural motifs present in this molecule are of interest in medicinal chemistry. Benzamide derivatives are a well-established class of compounds with a broad range of biological activities. The presence of the reactive nitro group allows for its conversion to an amine, which can then be further functionalized to create libraries of novel compounds for screening in various therapeutic areas.
Safety and Handling
While specific toxicity data for 5-Chloro-N,N-dimethyl-2-nitrobenzamide is not available, data from structurally related compounds such as 2-chloro-5-nitrobenzamide and 5-chloro-2-nitrodiphenylamine suggest that it should be handled with care.[4][5] These related compounds are classified as irritants and may cause skin and eye irritation.[4][5] Therefore, it is recommended to handle 5-Chloro-N,N-dimethyl-2-nitrobenzamide in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
5-Chloro-N,N-dimethyl-2-nitrobenzamide is a valuable and versatile chemical intermediate with a clear application in the synthesis of agrochemicals and potential for use in broader drug discovery programs. This guide has provided a comprehensive overview of its chemical properties, a reliable synthetic protocol, and a key chemical transformation. The predictive spectroscopic data and detailed experimental procedures are intended to empower researchers to confidently incorporate this compound into their synthetic strategies.
References
- Jiangsu Sevencontinent Green Chemical Co Ltd. (2022). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. Google Patents.
- Zhejiang University of Technology. (2012). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. Google Patents.
-
Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.). Retrieved from [Link]
- Nanjing University of Science and Technology. (2013). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. Google Patents.
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PubChem. 5-Chloro-2-nitrodiphenylamine. Retrieved from [Link]
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PubChem. 2-Chloro-5-nitrobenzamide. Retrieved from [Link]
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Reddit. (2021). NMR spectrum of n,n-diethylbenzamidr. Retrieved from [Link]
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